2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, a piperidine moiety, and a methanesulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole involves multiple steps, typically starting with the preparation of the benzothiazole core. The piperidine moiety is then introduced through a series of reactions, including nucleophilic substitution and carbonylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with active sites, while the piperidine moiety can enhance binding affinity. The methanesulfonyl group may contribute to the compound’s solubility and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine
- 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties .
Properties
Molecular Formula |
C19H23F2N3O3S2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H23F2N3O3S2/c1-29(26,27)15-4-2-3-14-16(15)22-18(28-14)24-9-5-13(6-10-24)17(25)23-11-7-19(20,21)8-12-23/h2-4,13H,5-12H2,1H3 |
InChI Key |
DGBXVTYBCNBGOH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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